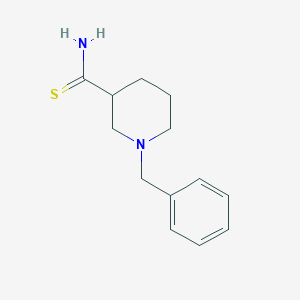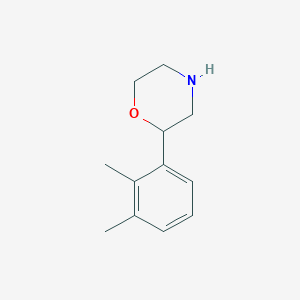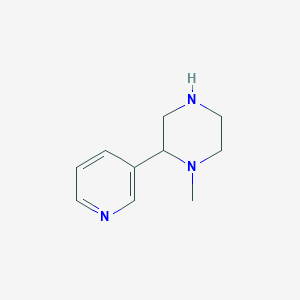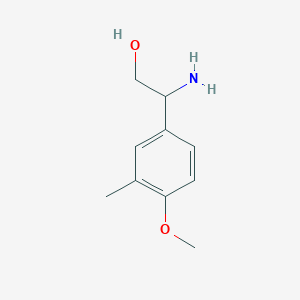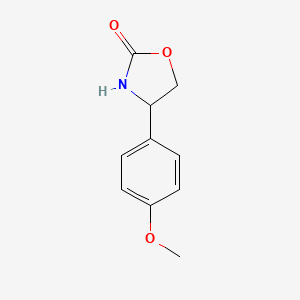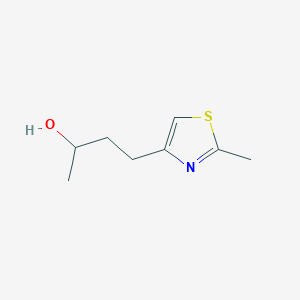
4-(2-Methylthiazol-4-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylthiazol-4-yl)butan-2-ol is an organic compound with the molecular formula C8H13NOS. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The compound features a thiazole ring substituted at the 2-position with a methyl group and at the 4-position with a butan-2-ol group.
Méthodes De Préparation
The synthesis of 4-(2-Methylthiazol-4-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthiazole with butan-2-ol under specific reaction conditions. The process typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions. These methods often include steps such as purification and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
4-(2-Methylthiazol-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(2-Methylthiazol-4-yl)butan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Methylthiazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by activating caspase-3 and other apoptotic pathways. This leads to the programmed cell death of cancerous cells, thereby inhibiting their growth and proliferation .
In antimicrobial applications, the compound disrupts the biosynthesis of bacterial lipids, leading to the inhibition of bacterial growth. Its antifungal activity is attributed to its ability to interfere with the cell membrane integrity of fungal cells .
Comparaison Avec Des Composés Similaires
4-(2-Methylthiazol-4-yl)butan-2-ol can be compared with other thiazole derivatives, such as:
2-Methylthiazole: A simpler thiazole derivative with antimicrobial properties.
4-(2,5-Dichlorothienyl)-1,3-thiazole: Known for its antifungal and antibacterial activities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a butan-2-ol group makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H13NOS |
|---|---|
Poids moléculaire |
171.26 g/mol |
Nom IUPAC |
4-(2-methyl-1,3-thiazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-6(10)3-4-8-5-11-7(2)9-8/h5-6,10H,3-4H2,1-2H3 |
Clé InChI |
FXRNAGNOINETTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/no-structure.png)
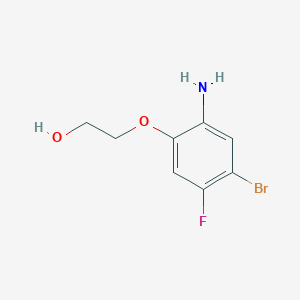
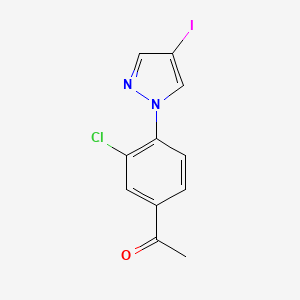
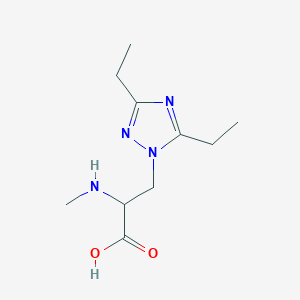

![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
